molecular formula C5H7NO4S B2873526 methyl 2-(cyanomethanesulfonyl)acetate CAS No. 214691-87-9

methyl 2-(cyanomethanesulfonyl)acetate

Cat. No.: B2873526
CAS No.: 214691-87-9
M. Wt: 177.17
InChI Key: SOXKVYVDFAGYCL-UHFFFAOYSA-N
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Description

methyl 2-(cyanomethanesulfonyl)acetate is an organic compound with the molecular formula C5H7NO4S It is a derivative of acetic acid, where the hydrogen atom in the methyl group is replaced by a cyanomethylsulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(cyanomethanesulfonyl)acetate typically involves the reaction of cyanomethylsulfonyl chloride with methyl acetoacetate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactants and products. The general reaction scheme is as follows:

Cyanomethylsulfonyl chloride+Methyl acetoacetateBase[(Cyanomethyl)sulfonyl]acetic acid methyl ester\text{Cyanomethylsulfonyl chloride} + \text{Methyl acetoacetate} \xrightarrow{\text{Base}} \text{this compound} Cyanomethylsulfonyl chloride+Methyl acetoacetateBase​[(Cyanomethyl)sulfonyl]acetic acid methyl ester

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

methyl 2-(cyanomethanesulfonyl)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide group.

    Substitution: Nucleophilic substitution reactions can replace the cyanomethyl group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfone derivatives, while reduction can produce sulfide derivatives.

Scientific Research Applications

methyl 2-(cyanomethanesulfonyl)acetate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound can be used in the study of enzyme inhibition and protein modification.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 2-(cyanomethanesulfonyl)acetate involves its interaction with specific molecular targets. The sulfonyl group can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules. This interaction can lead to the modification of the target molecule, affecting its function and activity.

Comparison with Similar Compounds

Similar Compounds

    Cyanoacetic acid methyl ester: Similar structure but lacks the sulfonyl group.

    Methylsulfonylacetic acid: Contains a sulfonyl group but lacks the cyanomethyl group.

Uniqueness

methyl 2-(cyanomethanesulfonyl)acetate is unique due to the presence of both the cyanomethyl and sulfonyl groups. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in organic synthesis and medicinal chemistry.

Properties

IUPAC Name

methyl 2-(cyanomethylsulfonyl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7NO4S/c1-10-5(7)4-11(8,9)3-2-6/h3-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOXKVYVDFAGYCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CS(=O)(=O)CC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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